5-chloro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H19ClN2O4S3 and its molecular weight is 434.97. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Enzymatic Activity
One primary area of research focuses on the inhibition of specific enzymes. For instance, certain 1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis. These studies highlight the importance of substituent variation on the sulfonamide nitrogen atom for modulating inhibitory potency and selectivity, which is crucial for designing selective enzyme inhibitors (Blank et al., 1980).
Anticonvulsant and Cerebrovasodilatory Effects
Another significant application involves the development of sulfonamide derivatives with potential anticonvulsant and cerebrovasodilatory activities. These compounds, including certain thiophene-2-sulfonamides, have been identified for their ability to selectively increase cerebral blood flow, which may contribute to their anticonvulsant properties without causing significant diuresis (Barnish et al., 1981).
Antioxidant Properties
The synthesis and evaluation of various sulfonamide derivatives have also extended to assessing their antioxidant properties. For instance, the antioxidant potential of anthraquinone analogues, including sulfonamide derivatives, has been explored through in vitro methods, indicating potent antioxidant activity which could have implications for preventing oxidative stress-related diseases (Lakshman et al., 2020).
Anticancer and Apoptotic Induction
Research has further delved into the cytotoxic activities of novel sulfonamide derivatives against various cancer cell lines. These studies reveal the potential of sulfonamides to induce oxidative stress, glutathione depletion, and cytotoxic effects in cancer cells, suggesting their utility as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).
Antiviral Activities
Furthermore, the antiviral activities of sulfonamide derivatives have been investigated, with some compounds showing promise against tobacco mosaic virus. This highlights the potential of sulfonamide chemistry in developing new antiviral agents (Chen et al., 2010).
Mechanism of Action
Target of Action
Similar sulfonamide compounds have been found to be useful ascarbonic anhydrase inhibitors . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
As a potential carbonic anhydrase inhibitor, it may bind to the active site of the enzyme, preventing it from catalyzing its reaction .
Biochemical Pathways
Carbonic anhydrase inhibitors generally affect thebicarbonate buffer system , which helps maintain pH homeostasis in the body .
Result of Action
By inhibiting carbonic anhydrase, it could potentially decrease the production of bicarbonate ions and protons, thereby affecting ph balance within the body .
Properties
IUPAC Name |
5-chloro-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4S3/c1-2-9-25(20,21)19-8-7-12-3-4-14(10-13(12)11-19)18-26(22,23)16-6-5-15(17)24-16/h3-6,10,18H,2,7-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJHQPBJZNQJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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